molecular formula C13H12N6S B276324 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B276324
M. Wt: 284.34 g/mol
InChI Key: RSJCBJBTMMYECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was initially identified as a potent activator of the innate immune system, leading to the production of cytokines and chemokines that can stimulate an antitumor immune response.

Mechanism of Action

The mechanism of action of 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile is not fully understood. It is thought to act through the stimulation of the innate immune system, leading to the production of cytokines and chemokines that can stimulate an antitumor immune response. 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to activate the transcription factor NF-κB, leading to the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the angiogenic process, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, leading to the recruitment of immune cells to the tumor microenvironment. 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to inhibit the angiogenic process, which is critical for tumor growth and metastasis. In addition, 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have direct cytotoxic effects on tumor cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile for lab experiments is its ability to induce an antitumor immune response. This makes it a useful tool for studying the interaction between the immune system and cancer. However, one of the limitations of 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile is its toxicity. 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have toxic effects on normal tissues, which can limit its use in clinical settings.

Future Directions

There are a number of future directions for the study of 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile. One area of research is the development of more potent and less toxic analogs of 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile treatment. In addition, there is interest in combining 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its antitumor activity. Finally, there is interest in studying the role of 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile in the treatment of other diseases, such as infectious diseases and autoimmune disorders.

Synthesis Methods

5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile can be synthesized by a multistep process that involves the condensation of 2-amino-6-methylpyrazine with 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, followed by the reaction of the resulting intermediate with cyanogen bromide. The final step involves the reduction of the nitrile group with sodium borohydride to yield 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of preclinical models, including mouse xenograft models of human cancer. 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to induce the production of cytokines and chemokines, leading to the recruitment of immune cells to the tumor microenvironment. In addition, 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have direct cytotoxic effects on tumor cells, leading to their death.

properties

Molecular Formula

C13H12N6S

Molecular Weight

284.34 g/mol

IUPAC Name

5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C13H12N6S/c1-6-8(3)20-13-10(6)12(16-5-17-13)19-11(15)9(4-14)7(2)18-19/h5H,15H2,1-3H3

InChI Key

RSJCBJBTMMYECC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N3C(=C(C(=N3)C)C#N)N)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3C(=C(C(=N3)C)C#N)N)C

Origin of Product

United States

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